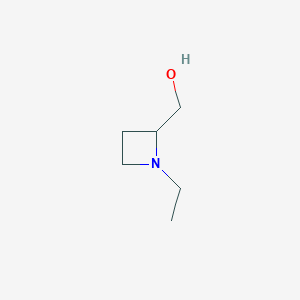

(1-Ethylazetidin-2-yl)methanol

描述

Significance of Strained Heterocyclic Systems in Organic Chemistry Research

Four-membered nitrogen heterocycles, like azetidines, are of significant interest in organic chemistry. numberanalytics.com Their strained ring systems make them highly reactive and versatile building blocks for the synthesis of more complex molecules. nih.govnih.gov This reactivity, driven by the desire to relieve ring strain, allows for a variety of chemical transformations, including ring-opening and ring-expansion reactions. nih.govresearchgate.net These characteristics make them valuable intermediates in the creation of novel compounds with potential applications in pharmaceuticals and materials science. numberanalytics.com Despite their reactivity, many strained heterocycles can be stable enough for practical use in synthesis. nih.gov

Overview of Azetidine (B1206935) Chemistry and Its Unique Structural Features

Azetidines are saturated heterocyclic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom. wikipedia.org The defining feature of azetidines is their significant ring strain, with a strain energy of approximately 25.2 to 25.4 kcal/mol. researchgate.netrsc.org This strain is a key factor in their chemical reactivity, making them more reactive than their five- and six-membered counterparts, pyrrolidines and piperidines, respectively. researchgate.net However, they are generally more stable and easier to handle than the more strained three-membered aziridines. rsc.org The nitrogen atom within the azetidine ring imparts basicity to the molecule, although they are typically weaker bases than other heterocyclic amines due to the ring strain. ontosight.ai

Classification and Nomenclature of Saturated Nitrogen Heterocycles

Saturated nitrogen heterocycles are classified based on the size of the ring and the number of heteroatoms. Azetidine belongs to the class of four-membered saturated nitrogen heterocycles. uou.ac.in The nomenclature of these compounds can follow several systems. Trivial names are common for many heterocycles. msu.edu A more systematic approach is the Hantzsch-Widman system, which uses prefixes to denote the heteroatom (e.g., "aza" for nitrogen) and a suffix to indicate ring size and saturation. msu.edudspmuranchi.ac.in For example, under this system, azetidine can be referred to as azacyclobutane. researchgate.net Heterocyclic compounds can be further classified as aromatic or non-aromatic (saturated or unsaturated). numberanalytics.com

Contextualization of (1-Ethylazetidin-2-yl)methanol within Substituted Azetidine Scaffolds

This compound is an example of a substituted azetidine. It features an ethyl group attached to the nitrogen atom (position 1) and a hydroxymethyl group at position 2 of the azetidine ring. The presence of these substituents can significantly influence the molecule's chemical and physical properties, as well as its potential applications. Substituted azetidines are important scaffolds in medicinal chemistry and drug discovery. numberanalytics.comrsc.org

Structure

3D Structure

属性

IUPAC Name |

(1-ethylazetidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-7-4-3-6(7)5-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRRLXPXVFVIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control in the Synthesis of 1 Ethylazetidin 2 Yl Methanol

Importance of Chirality in Azetidine (B1206935) Synthesis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the context of azetidines, the stereochemistry at the C2 position, and any other stereocenters, dictates how the molecule interacts with its biological target. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Therefore, the ability to selectively synthesize a single enantiomer of a chiral azetidine is of paramount importance in the development of safe and effective therapeutics. nih.govmagtech.com.cn

Chiral C2-substituted azetidines are not only sought after as final drug products but also serve as versatile chiral building blocks for the synthesis of more complex molecules. nih.govacs.org The ring strain inherent in the four-membered ring can be harnessed in ring-opening reactions, allowing for the stereospecific introduction of functional groups into acyclic structures. nih.gov The synthesis of enantiomerically pure azetidine-2-carboxylic acids, for instance, provides access to non-natural amino acids that can be incorporated into peptides to induce specific secondary structures. nih.gov Consequently, the development of general and efficient methods for the stereoselective synthesis of chiral C2-substituted azetidines remains a significant focus in organic chemistry.

Enantioselective Synthesis Strategies for C2-Substituted Azetidines

A variety of strategies have been developed to achieve the enantioselective synthesis of azetidines with substituents at the C2 position. These methods often rely on the use of chiral auxiliaries, chiral catalysts, or the control of diastereoselectivity in ring-forming reactions.

Utilization of Chiral Sulfinamides

A robust and widely applicable method for the synthesis of chiral C2-substituted azetidines involves the use of chiral tert-butanesulfinamide, often referred to as Ellman's auxiliary. This approach offers a high degree of stereocontrol and is scalable. nih.govacs.org The general strategy involves the condensation of an achiral 1,3-bis-electrophile, such as 3-chloropropanal, with the chiral sulfinamide to form a sulfinimine. Subsequent diastereoselective addition of an organometallic reagent, like a Grignard reagent, to the C=N double bond establishes the stereocenter at the C2 position. The resulting intermediate then undergoes an intramolecular cyclization via backside displacement of the chloride to furnish the N-sulfinyl-azetidine. The sulfinamide auxiliary can then be readily cleaved under acidic conditions to yield the free chiral azetidine. nih.govacs.org

The diastereoselectivity of the Grignard addition is a crucial step and is generally high, being influenced by the steric bulk of the nucleophile. This method is versatile, allowing for the introduction of a wide range of substituents at the C2 position, including aryl, vinyl, and alkyl groups. nih.gov

| Entry | Grignard Reagent (RMgX) | Product (R-group) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Phenylmagnesium bromide | Phenyl | 75 | 87:13 |

| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl | 71 | 79:21 |

| 3 | Vinylmagnesium bromide | Vinyl | 45 | 70:30 |

| 4 | Methylmagnesium bromide | Methyl | 68 | >95:5 |

| 5 | Allylmagnesium bromide | Allyl | 77 | 95:5 |

| 6 | Hexylmagnesium bromide | Hexyl | 58 | 92:8 |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including C2-substituted azetidines. These methods avoid the use of metals and often proceed under mild reaction conditions. One strategy involves the enantioselective α-chlorination of an aldehyde using a chiral amine catalyst, followed by in situ reduction to the corresponding chlorohydrin. This chiral chlorohydrin can then be converted into a suitable electrophile for subsequent cyclization with an amine to form the azetidine ring. This approach has been shown to produce C2-functionalized azetidines with high enantiomeric excess.

More recently, biocatalysis, a subset of organocatalysis, has demonstrated significant potential. Enzymes, such as flavin-dependent monooxygenases, have been engineered and utilized for the stereoselective oxidation of various substrates. nih.gov While direct enzymatic synthesis of (1-Ethylazetidin-2-yl)methanol is not yet reported, the principles of biocatalytic asymmetric synthesis offer a promising avenue for future development. For instance, the biocatalytic oxidation of 2-arylindoles to afford enantioenriched 3-hydroxyindolenines showcases the power of enzymes to control stereoselectivity in the synthesis of heterocyclic compounds. nih.gov

Diastereoselective Control in Ring-Forming Reactions

Controlling diastereoselectivity during the formation of the azetidine ring is another key strategy for stereocontrol. This is often achieved through kinetically controlled cyclization reactions where the stereochemical outcome is determined by the transition state energies rather than the thermodynamic stability of the products. acs.org

A notable example is the iodine-mediated cyclization of homoallylamines. This reaction proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov The relative stereochemistry of the substituents is controlled by the geometry of the cyclization transition state.

Another powerful method involves the synthesis of 2-arylazetidines from substituted oxiranes. acs.org In this two-step process, the reaction of an appropriate benzylamine (B48309) with epichlorohydrin (B41342) or a related tosylate generates an oxiranylmethyl-substituted benzylamine. Treatment of this intermediate with a strong base induces a highly regio- and diastereoselective ring closure. The reaction exclusively forms the trans-azetidine product, a result of kinetic control as explained by density functional theory (DFT) calculations. acs.org This method demonstrates excellent functional group tolerance.

| Entry | Aryl Group | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| 1 | Phenyl | 85 | trans |

| 2 | 4-Chlorophenyl | 82 | trans |

| 3 | 4-Methoxyphenyl | 78 | trans |

| 4 | 2-Naphthyl | 75 | trans |

Reaction Mechanisms Pertaining to 1 Ethylazetidin 2 Yl Methanol Transformations

Mechanisms of Azetidine (B1206935) Ring Formation (Detailed for Relevant Pathways)

The construction of the azetidine core can be achieved through several synthetic strategies. The following sections detail the mechanisms of key pathways.

One of the most common methods for synthesizing azetidines involves the intramolecular cyclization of a preformed chain via nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.org This process, often referred to as an SN2 reaction, is a cornerstone of azetidine synthesis. nih.gov The mechanism involves the attack of an amine on a carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester. acs.orgnih.gov

A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones. The proposed mechanism involves the nucleophilic addition to the amide carbonyl group, leading to N–C(O) cleavage. This generates an intermediate with a γ-positioned amide anion, which then undergoes intramolecular cyclization via an SN2 mechanism to form the azetidine ring. rsc.org

| Starting Material | Reagents | Key Mechanistic Step | Product | Reference |

| α-bromo N-sulfonylpyrrolidinone | K2CO3, MeCN/MeOH | Nucleophilic addition followed by intramolecular SN2 cyclization | α-carbonylated N-sulfonylazetidine | rsc.org |

| 2-substituted-1,3-propanediols | Triflic anhydride (B1165640), primary amine | In situ generation of bis-triflates followed by alkylation of the amine | 1,3-disubstituted azetidine | organic-chemistry.org |

| Alkyl dihalides | Primary amines/hydrazines, microwave irradiation | Cyclocondensation | Nitrogen-containing heterocycles | organic-chemistry.org |

Metal-catalyzed intramolecular N-H insertion of diazo compounds represents another significant pathway to azetidines. acs.org Rhodium catalysts, in particular, have been effectively used to promote the insertion of a carbene, generated from a diazo compound, into an N-H bond. acs.org This method is particularly valuable for the synthesis of optically pure 2-substituted azetidin-3-ones from amino acids. acs.org The key step in this synthesis is the formation of the azetidine ring through the rhodium-catalyzed carbene insertion into the N-H bond of a diazoketone derived from an amino acid like D-serine. acs.org

A two-step method involving Rh-catalyzed N-H insertion of diazo compounds followed by base-mediated cyclization has also been developed, demonstrating the utility of this approach in accessing functionalized azetidines. rsc.org

The synthesis of azetidines can also be achieved through electrophilic activation of a suitable precursor followed by intramolecular nucleophilic capture. For instance, a palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org The mechanism involves the generation of an octahedral Pd(IV) species, which then undergoes intramolecular cyclization to form the azetidine ring. rsc.org

Another example involves a relay catalysis strategy for a [3 + 1]-annulation reaction between a cyclopropane (B1198618) 1,1-diester and an aromatic amine. This process is initiated by the Lewis acid-catalyzed nucleophilic ring opening of the cyclopropane by the amine, followed by a (hypo)iodite-catalyzed C-N bond formation to yield the azetidine. organic-chemistry.org

Carbene chemistry offers a powerful tool for the synthesis of azetidines. One notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines. acs.org This transformation is mediated by an engineered "carbene transferase" enzyme and proceeds via a highly enantioselective acs.orgnih.gov-Stevens rearrangement. acs.org The enzyme controls the fate of the highly reactive aziridinium (B1262131) ylide intermediate, favoring the rearrangement over other potential pathways. acs.org

Rhodium-catalyzed reactions of diazo compounds can also lead to the formation of azetidines through carbene intermediates. rsc.org The mechanism involves the nucleophilic addition of the azetidine nitrogen to the Rh-carbene, followed by either a concerted 1,2-migration or a stepwise N-C ring opening and closure via a zwitterionic intermediate. rsc.org

Ring-Opening Reactions of Azetidine Derivatives

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, which can be initiated by various reagents, including acids. acs.orgnih.gov These reactions are valuable for the synthesis of a diverse range of acyclic and larger heterocyclic compounds. clockss.orgresearchgate.net

Acid-mediated ring-opening of azetidines is a well-documented transformation. nih.gov The mechanism typically involves the protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack. acs.org Subsequent C-N bond cleavage leads to the formation of a carbocation intermediate. acs.org This intermediate can then be trapped by a nucleophile. acs.org

For example, the acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates to 1,3-oxazinan-2-ones proceeds through the formation of a carbocation intermediate upon azetidine ring-opening. acs.org This carbocation is then trapped by the oxygen of the carbamate (B1207046) group. acs.org The stability of this carbocation intermediate is influenced by the substituents on the aryl group. acs.org

In some cases, acid-mediated intramolecular ring-opening can lead to decomposition. nih.gov For instance, N-substituted azetidines can undergo decomposition via nucleophilic attack of a pendant amide group on the protonated azetidine ring. nih.gov

| Starting Material | Reagent | Key Mechanistic Step | Product | Reference |

| 2-ester-2-arylazetidine carbamate | Brønsted acid | Protonation of azetidine nitrogen, C-N bond cleavage, carbocation formation, intramolecular trapping | 6,6-disubstituted 1,3-oxazinan-2-one | acs.org |

| N-substituted azetidine with pendant amide | Acid | Protonation of azetidine nitrogen, intramolecular nucleophilic attack by amide | Ring-opened decomposition products | nih.gov |

| Enantiopure azetidines | Methyl triflate, various nucleophiles | Alkylation to form azetidinium salt, nucleophilic ring-opening | Acyclic products | clockss.org |

Nucleophile-Induced Ring Cleavage

The azetidine ring in (1-Ethylazetidin-2-yl)methanol is susceptible to cleavage by a variety of nucleophiles. This reaction is driven by the release of the inherent strain in the four-membered ring system. The process typically follows a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile attacks one of the ring's carbon atoms, leading to the simultaneous breaking of a carbon-nitrogen bond and the formation of a new bond with the nucleophile.

The reactivity of the azetidine ring towards nucleophilic attack can be significantly enhanced by quaternizing the nitrogen atom. For instance, reaction with an alkyl halide like ethyl iodide converts the tertiary amine into a quaternary azetidinium salt. This process introduces a positive charge on the nitrogen atom, making the ring system a much better leaving group and thus more susceptible to nucleophilic ring-opening. The resulting products are typically γ-aminopropanol derivatives.

Regioselectivity and Stereoselectivity in Ring Opening

When the azetidine ring of this compound is opened by a nucleophile, the site of the attack is governed by both steric and electronic factors. For unsymmetrically substituted azetidines, the nucleophile can theoretically attack either the C2 or the C4 position. However, in the case of this compound, the nucleophilic attack predominantly occurs at the C4 position, which is less sterically hindered than the C2 position bearing the hydroxymethyl group. This regioselectivity leads to the formation of a specific constitutional isomer.

The stereochemical outcome of the ring-opening reaction is also a critical consideration. Since the ring cleavage proceeds via an SN2 mechanism, the reaction is stereospecific. The nucleophile attacks the carbon atom from the side opposite to the carbon-nitrogen bond. This results in an inversion of the stereochemical configuration at the center of attack. As the attack is favored at the C4 position, the original stereochemistry at the C2 chiral center of this compound is typically retained in the final product.

Mechanisms of Functional Group Interconversion for the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group in this compound allows for a wide range of functional group interconversions, enabling the synthesis of diverse derivatives.

Esterification Reactions

The hydroxymethyl group can be readily converted into an ester. This transformation can be achieved through several methods, with the choice of reagent influencing the reaction mechanism.

Fischer Esterification : Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) leads to the formation of an ester. The mechanism involves the protonation of the carboxylic acid, which makes its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Acylation with Acid Chlorides or Anhydrides : A more common and often more efficient method involves using an acyl chloride or an acid anhydride as the acylating agent. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (HCl or a carboxylic acid). The mechanism involves the nucleophilic attack of the alcohol on the highly electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses to yield the ester.

Transesterification Processes

Transesterification is a process in which the alkoxy group of an ester is exchanged with another alcohol. An ester derivative of this compound can undergo this reaction in the presence of either an acid or a base catalyst. The mechanism involves the nucleophilic attack of a new alcohol on the carbonyl carbon of the existing ester, leading to a tetrahedral intermediate. The subsequent elimination of the original alcohol moiety results in the formation of a new ester.

Other Alcohol Derivatizations

Beyond ester formation, the hydroxymethyl group can be subjected to several other important transformations.

| Reaction Type | Reagent(s) | Product Functional Group | General Mechanism |

|---|---|---|---|

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (R-O-CH2-) | Williamson Ether Synthesis: Deprotonation to form an alkoxide, followed by SN2 attack on the alkyl halide. |

| Oxidation (Mild) | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) | Oxidation of the primary alcohol to an aldehyde without further oxidation to a carboxylic acid. |

| Oxidation (Strong) | KMnO4, CrO3 | Carboxylic Acid (-COOH) | Oxidation of the primary alcohol past the aldehyde stage to the carboxylic acid. |

| Conversion to Alkyl Halide | SOCl2 or PBr3 | Alkyl Chloride (-CH2Cl) or Alkyl Bromide (-CH2Br) | Formation of an intermediate (e.g., chlorosulfite ester), followed by internal SN2 attack by the halide. |

Derivatization and Advanced Functionalization of the 1 Ethylazetidin 2 Yl Methanol Scaffold

Functionalization of the Azetidine (B1206935) Ring (beyond the C2-hydroxymethyl group)

The derivatization of the (1-Ethylazetidin-2-yl)methanol scaffold is not limited to modifications of the C2-hydroxymethyl group. The azetidine ring itself presents opportunities for advanced functionalization, enabling the introduction of diverse substituents and the creation of novel molecular architectures with potentially unique properties. This section explores strategies for the C-H functionalization of the azetidine ring, the introduction of additional stereocenters, and the use of cross-coupling reactions with halogenated azetidine intermediates.

C-H Functionalization of the Ring

Direct C-H functionalization is a powerful strategy in modern organic synthesis that allows for the modification of a molecule's carbon skeleton without the need for pre-installed functional groups. nih.gov In the context of the this compound scaffold, C-H functionalization of the azetidine ring, particularly at the C3 and C4 positions, can provide direct access to a range of substituted derivatives.

Recent advancements in transition-metal-catalyzed C-H activation and functionalization offer potential pathways for the derivatization of saturated heterocyclic systems like azetidine. nih.govnih.gov For instance, palladium-catalyzed C-H activation could be employed to introduce aryl or vinyl groups at the C3 position. The regioselectivity of such reactions would likely be influenced by the directing effect of the nitrogen atom within the ring.

Another approach involves radical-mediated C-H functionalization. nih.gov The generation of a radical at a specific carbon atom of the azetidine ring, followed by trapping with a suitable coupling partner, can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The development of methods for the selective C-H functionalization of complex molecules, often termed late-stage functionalization, highlights the potential of these strategies for modifying the this compound core. nih.govnih.gov

| Position | Functionalization Strategy | Potential Reagents/Catalysts | Resulting Moiety |

| C3 | Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Aryl Halide | Aryl group |

| C3/C4 | Radical-mediated Minisci-type reaction | AgNO₃, Persulfate, Carboxylic Acid | Alkyl group |

| C3 | Photoredox-Catalyzed C-H Functionalization | Ru(bpy)₃Cl₂, Alkyl Halide | Alkyl group |

This table presents hypothetical functionalization strategies for the azetidine ring of this compound based on established C-H functionalization methodologies.

Introduction of Additional Stereocenters

The this compound scaffold already contains a stereocenter at the C2 position. The introduction of additional stereocenters at the C3 and C4 positions can lead to the formation of a variety of diastereomers, each with a unique three-dimensional structure. The stereoselective synthesis of such polysubstituted azetidines is an area of active research. acs.org

One established method for creating chiral-substituted azetidines involves the diastereoselective Grignard addition to a chiral sulfinimine, followed by an intramolecular cyclization. digitellinc.com Applying a similar strategy starting from a precursor that would lead to the this compound core could allow for the controlled introduction of a substituent at the C4 position, with the stereochemical outcome directed by the existing stereocenter.

Furthermore, the stereoselective hydrogenation of substituted 2-azetines has been shown to produce azetidines with multiple stereocenters in a highly controlled manner. nih.govnih.gov A synthetic route that proceeds through a 2-azetine intermediate derived from a precursor to this compound could provide access to diastereomerically enriched polysubstituted azetidines.

| Starting Material Approach | Key Transformation | Potential Stereochemical Control | Resulting Structure |

| Chiral 3-chlorosulfinimine | Diastereoselective Grignard Addition | High diastereomeric ratios (e.g., 95:5) digitellinc.com | C4-substituted this compound |

| Substituted 2-Azetine | Stereoselective Hydrogenation | High enantiomeric excess preserved nih.gov | C3 and/or C4 substituted this compound |

| Asymmetric [3+1] Cycloaddition | Copper(I)-Catalyzed Reaction | High yield and stereocontrol nih.gov | Tetrasubstituted azetidine core |

This table outlines potential strategies for introducing additional stereocenters onto the this compound scaffold based on reported methodologies for azetidine synthesis.

Cross-Coupling Reactions of Halogenated Azetidines

The introduction of a halogen atom onto the azetidine ring of this compound creates a versatile handle for a wide array of cross-coupling reactions. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com

For instance, a 3-bromo-(1-ethylazetidin-2-yl)methanol derivative could be synthesized and subsequently used in a Suzuki-Miyaura coupling with a variety of boronic acids to introduce aryl, heteroaryl, or vinyl substituents at the C3 position. researchgate.netorganic-chemistry.org Similarly, Stille coupling with organostannanes or Buchwald-Hartwig amination with amines could be employed to further diversify the scaffold.

The reactivity of the halogenated azetidine in these cross-coupling reactions would depend on the nature of the halogen (I > Br > Cl) and the specific reaction conditions employed. The development of robust catalytic systems has expanded the scope of cross-coupling reactions to include even challenging substrates like alkyl halides. rsc.org

| Halogenated Azetidine | Cross-Coupling Reaction | Coupling Partner | Resulting Substituent at Halogenated Position |

| 3-Bromo-(1-ethylazetidin-2-yl)methanol | Suzuki-Miyaura | Arylboronic acid | Aryl |

| 3-Iodo-(1-ethylazetidin-2-yl)methanol | Stille | Organostannane | Alkyl, Alkenyl, Aryl |

| 3-Chloro-(1-ethylazetidin-2-yl)methanol | Buchwald-Hartwig | Amine | Amino |

| 3-Bromo-(1-ethylazetidin-2-yl)methanol | Sonogashira | Terminal alkyne | Alkynyl |

This table illustrates the potential applications of cross-coupling reactions for the functionalization of halogenated derivatives of this compound.

Role of 1 Ethylazetidin 2 Yl Methanol As a Building Block in Complex Organic Synthesis

Applications in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

Beyond being a scaffold itself, (1-Ethylazetidin-2-yl)methanol can be a precursor for the synthesis of other classes of nitrogen-containing heterocycles, primarily through reactions that involve the opening or expansion of the strained four-membered ring. researchgate.netarkat-usa.org

Ring-expansion reactions are a particularly elegant way to convert azetidines into larger, often more common, heterocyclic systems like pyrrolidines (5-membered) and piperidines (6-membered). arkat-usa.orgacs.org For example, a Current time information in Bangalore, IN.nih.gov-Stevens rearrangement, induced by forming an ammonium (B1175870) ylide, can achieve a one-carbon ring expansion. This has been demonstrated for the conversion of azetidines to pyrrolidines using a diazo compound and a copper catalyst. nih.gov More recently, engineered enzymes have been shown to catalyze this transformation with high enantioselectivity. nih.gov

Acid-mediated ring expansion provides another route. 2-Ester-2-arylazetidine carbamates have been shown to rapidly rearrange into 6,6-disubstituted 1,3-oxazinan-2-ones in the presence of a Brønsted acid. acs.org The proposed mechanism involves protonation of the azetidine (B1206935) nitrogen, ring-opening to form a stable carbocation, which is then trapped by the carbamate (B1207046) oxygen. acs.org A similar strategy starting from this compound could potentially lead to substituted tetrahydro-1,3-oxazines.

Nucleophilic ring-opening of the azetidine ring, typically after activation of the nitrogen atom (e.g., by protonation or acylation), provides access to linear γ-amino alcohol derivatives. rsc.org These acyclic intermediates are highly versatile and can be cyclized to form various other heterocycles. An aryne multicomponent coupling triggered by azetidines has been reported to furnish N-aryl γ-amino alcohol derivatives, demonstrating a transition-metal-free method for C-N and C-O bond formation. rsc.org

Table 4: Ring Transformations of Azetidines to Other Heterocycles

| Starting Azetidine Type | Transformation | Reagents/Conditions | Product Heterocycle | Citations |

|---|---|---|---|---|

| N-substituted azetidine | Current time information in Bangalore, IN.nih.gov-Stevens Rearrangement | Diazo compound, Cu catalyst or engineered enzyme | Pyrrolidine (B122466) | nih.gov |

| 2-Ester-2-arylazetidine carbamate | Acid-mediated Ring Expansion | Brønsted acid (e.g., TFA) | 1,3-Oxazinan-2-one | acs.org |

| Azetidine | Aryne Multicomponent Coupling | Aryne precursor, carboxylic acid | Acyclic N-aryl γ-amino alcohol | rsc.org |

| Activated Azetidine | Ring-opening and Cyclization | Cu(OTf)₂, alkyne | Tetrahydropyridine | researchgate.net |

Utilization in Cascade and Multicomponent Reactions

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. acs.orgnih.gov Azetidines can be valuable partners in such reactions due to their inherent reactivity.

Multicomponent reactions involving azetidines often exploit the nucleophilicity of the ring nitrogen or the electrophilicity of an activated azetidine. A copper-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and carbodiimides has been developed to produce highly functionalized 2-(sulfonylimino)-4-(alkylimino)azetidines. acs.orgnih.govorganic-chemistry.org The mechanism is proposed to proceed via a [2+2] cycloaddition between a ketenimine intermediate and the carbodiimide. organic-chemistry.org Another example is the aryne MCR where an azetidine acts as the nucleophilic trigger, reacting with the aryne and a carboxylic acid to yield an N-aryl γ-amino alcohol. rsc.org

Cascade reactions involving azetidines often leverage the strain of the four-membered ring to initiate a sequence of transformations. A copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade has been reported for the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov This reaction combines an intramolecular cyclization (Kinugasa reaction) with an intermolecular C-C bond formation in one pot. Similarly, cascade reactions have been designed to build complex spiro-pyrrolidines and other heterocycles where the azetidine moiety is a key structural element. nih.govrsc.org While specific examples using this compound are not prominent, its structure is well-suited for participation in these reaction types, either as the nucleophilic azetidine component or as a precursor to a more elaborate substrate for a cascade sequence. However, in one reported photoinduced cascade for synthesizing indole (B1671886) derivatives, an azetidine substrate reacted slowly and led to decomposition, indicating that the success of such reactions is highly substrate-dependent. bohrium.com

Table 5: Examples of Cascade and Multicomponent Reactions Involving Azetidines

| Reaction Type | Components | Catalyst/Conditions | Product | Citations |

|---|---|---|---|---|

| Multicomponent Reaction | Terminal alkyne, Sulfonyl azide, Carbodiimide | CuI, room temp. | 2-(sulfonylimino)-4-(alkylimino)azetidine | acs.orgnih.govorganic-chemistry.org |

| Multicomponent Reaction | Azetidine, Aryne precursor, Carboxylic acid | CsF, MeCN/THF | N-aryl γ-amino alcohol | rsc.org |

| Multicomponent Reaction | Azabicyclobutane, 1,3-Butadiene, TMS-CN | Photocatalyst, Copper salt | Functionalized Azetidine | thieme-connect.de |

| Cascade Reaction | N-(2-iodoaryl)propiolamide, Nitrone | Cu(I) / Chiral ligand | Spiro[azetidine-3,3'-indoline]-2,2'-dione | nih.gov |

Theoretical and Computational Studies on 1 Ethylazetidin 2 Yl Methanol and Azetidine Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, providing insights into electronic structure, which governs molecular properties and reactivity. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical approaches, each with its own balance of computational cost and accuracy. libretexts.orgnih.gov

Density Functional Theory (DFT) has become a primary tool for investigating the reaction pathways of complex organic molecules, including nitrogen-containing heterocycles. nih.gov By calculating the electron density rather than the full many-electron wavefunction, DFT offers a computationally efficient yet accurate means of exploring potential energy surfaces. Studies on related systems have demonstrated the power of DFT in elucidating complex reaction mechanisms. For instance, DFT calculations have been used to investigate the energetic feasibility of radical chain propagation pathways in the functionalization of azabicyclo[1.1.0]butanes to form N-substituted azetidines. acs.org Similarly, DFT has been employed to map out the different pathways in carbon-carbon bond-forming reactions catalyzed by ruthenium complexes. nih.gov

For (1-Ethylazetidin-2-yl)methanol, DFT could be applied to model key reactions such as:

Ring-Opening Reactions: The inherent ring strain of the azetidine (B1206935) core makes it susceptible to nucleophilic attack. DFT calculations can map the potential energy surface for the ring-opening of this compound by various nucleophiles, identifying the transition states and determining the activation barriers for cleavage at either the C2-N or C4-N bonds.

N-Functionalization: The reactivity of the nitrogen lone pair can be studied. DFT can model the thermodynamics and kinetics of reactions like further alkylation or acylation at the nitrogen atom.

O-Functionalization: The reactivity of the primary alcohol can also be explored, predicting the outcomes of esterification or etherification reactions and any potential intramolecular interactions with the azetidine nitrogen.

These studies typically employ hybrid functionals like B3LYP in conjunction with basis sets such as cc-pVQZ to achieve a reliable description of the system's energetics and geometry. nih.gov

Table 1: Application of DFT to Predict Reaction Pathways

| Reaction Type | Information Gained from DFT | Potential Application to this compound |

|---|---|---|

| Ring-Opening | Transition state structures, activation energies, regioselectivity. researchgate.net | Predicting whether nucleophilic attack occurs preferentially at C2 or C4. |

| Cycloaddition | Reaction mechanism (concerted vs. stepwise), stereochemical outcomes. nih.govrsc.org | Modeling the feasibility of [2+2] photocycloaddition precursors to form the azetidine ring. rsc.org |

| Functionalization | Reaction intermediates, free energy landscapes, catalyst effects. acs.org | Investigating the mechanism of further substitution at the nitrogen or oxygen atoms. |

Beyond DFT, other quantum mechanical methods provide a spectrum of options for computational analysis.

Ab Initio Methods: These "first-principles" methods solve the electronic Schrödinger equation without empirical parameters, offering the highest potential for accuracy. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used, especially for benchmarking results or when high accuracy is critical for small systems. wikipedia.org For azetidine derivatives, ab initio methods have been used to study conformational preferences and the energetics of cis-trans isomerization, providing data consistent with experimental X-ray structures. nih.gov Due to their high computational demand, they are best suited for refining specific points on a reaction path for this compound that have been initially explored with more efficient methods like DFT. libretexts.org

Semiempirical Methods: These methods simplify the Hartree-Fock formalism and use parameters derived from experimental or ab initio data to speed up calculations significantly. wikipedia.org While less accurate than DFT or ab initio methods, they are invaluable for studying very large molecules or for running preliminary, high-throughput screening of reaction possibilities. libretexts.orgwikipedia.org For a molecule like this compound, semiempirical methods could be used to quickly scan a wide range of potential conformations or reaction partners before committing to more computationally expensive DFT or ab initio calculations. rsc.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic structure, molecular modeling and dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. researchgate.net These simulations rely on force fields, which are sets of parameters and equations that approximate the potential energy of a system.

For azetidine-containing molecules, specific force field parameters must sometimes be developed to accurately model the unique geometry and strain of the four-membered ring. For example, the proline analogue azetidine-2-carboxylic acid (Aze) has been parameterized for the GROMOS force field to enable MD simulations. nih.gov These simulations revealed that Aze has a greater tendency than proline to undergo trans-to-cis isomerization, which can significantly alter peptide structure. nih.gov

MD simulations of this compound could provide crucial insights into:

Solvation and Interactions: How the molecule interacts with solvent shells (e.g., water), including the formation and lifetime of hydrogen bonds involving the hydroxyl group and the nitrogen atom. nih.gov

Dynamic Conformational Behavior: How the azetidine ring puckers and how the ethyl and hydroxymethyl substituents move and orient themselves over time in a solution.

Structural Stability: Assessing the stability of the molecule's structure in different environments, which can be correlated with its reactivity. researchgate.net

Table 2: Insights from Molecular Dynamics Simulations

| Simulation Focus | Key Insights | Relevance to this compound |

|---|---|---|

| Solvation | Hydrogen bonding potential, interaction energies with solvent. nih.gov | Understanding its solubility and the role of solvent in mediating reactions. |

| Conformational Sampling | Access to different ring pucker states, substituent orientations. researchgate.net | Identifying the most stable and populated conformations in solution. |

| Peptide Analogues | Effects on polypeptide chain conformation and isomerization. nih.gov | If used as a building block, predicting its influence on larger molecular structures. |

Conformational Analysis and Ring Strain Effects

The chemistry of azetidines is dominated by their unique structural properties, namely the considerable ring strain and the non-planar, puckered conformation of the four-membered ring.

The ring strain of azetidine is approximately 25.4 kcal/mol, a value intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the much more stable five-membered pyrrolidine (B122466) (5.4 kcal/mol). rsc.orgresearchgate.net This stored energy is a primary driver of azetidine reactivity, particularly in ring-opening reactions, yet the ring is stable enough for facile handling under many conditions. rsc.orgrsc.org

The azetidine ring is not flat but adopts a puckered conformation to relieve torsional strain. The degree of pucker can be influenced by the nature and position of substituents. Computational studies on fluorinated azetidines, for example, have shown that the ring pucker can invert to accommodate favorable electrostatic interactions, such as a C–F···N+ charge–dipole interaction upon protonation of the nitrogen. researchgate.net For this compound, the bulky ethyl group on the nitrogen and the hydroxymethyl group at the C2 position will sterically interact, leading to a preferred ring conformation that minimizes these clashes. Ab initio studies on similar systems show that substituents on the nitrogen can influence the axial or equatorial preference of other groups on the ring. nih.gov

Table 3: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine | 3 | 27.7 | rsc.org |

| Azetidine | 4 | 25.4 | rsc.orgresearchgate.net |

| Pyrrolidine | 5 | 5.4 | rsc.org |

Prediction of Reactivity and Selectivity in Organic Transformations

A key goal of computational chemistry is to move from explanation to prediction. By modeling the factors that govern chemical reactions, it's possible to forecast the reactivity and selectivity of molecules like this compound in various transformations.

Computational models have been successfully developed to predict which substrates will react to form azetidines in photocatalyzed reactions. thescience.dev These models often rely on calculating frontier molecular orbital (FMO) energies—the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—to predict how molecules will interact. thescience.dev

For this compound, computational analysis can predict:

Regioselectivity: In ring-opening reactions, calculations can determine whether a nucleophile will preferentially attack the C2 or C4 position. This is governed by a combination of steric hindrance from the substituents and the electronic properties (partial charges, orbital coefficients) of the ring carbons. The electron-donating ethyl group and the hydroxymethyl group at C2 would be expected to significantly influence this selectivity.

Stereoselectivity: For reactions involving the creation of new chiral centers, computational models can predict the diastereomeric or enantiomeric outcome by comparing the energies of the different transition states leading to each product.

Site of Protonation/Coordination: The basicity of the nitrogen atom versus the oxygen atom can be calculated, predicting where protonation or coordination to a Lewis acid is most likely to occur, which is often the first step in a reaction sequence. DFT calculations have been used to explore the complexation effects in the lithiation of azetidines, highlighting how coordinative phenomena influence reactivity. mdpi.com

The stability of substituted azetidines can also be a factor in their reactivity. For instance, it has been observed that azetidines with electron-donating groups can be more prone to decomposition via ring-opening, a property that could be quantified and predicted using computational methods. acs.org

Table 4: Factors Influencing Azetidine Reactivity and Their Computational Analysis

| Influencing Factor | Computational Method | Predicted Outcome for this compound |

|---|---|---|

| Ring Strain | DFT/Ab Initio Energy Calculation | High reactivity in strain-releasing reactions (e.g., ring-opening). beilstein-journals.org |

| Substituent Sterics | Conformational Analysis, Transition State Modeling | Directing nucleophilic attack away from the more hindered C2 position. |

| Substituent Electronics | FMO Analysis, NBO Charge Calculation | The ethyl group (donating) and hydroxymethyl group (withdrawing/coordinating) will modulate the nucleophilicity of the nitrogen and electrophilicity of the ring carbons. |

| Catalyst/Solvent Effects | MD Simulations, Explicit Solvent Models | Predicting changes in reaction barriers and stability of intermediates in different media. nih.gov |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (1-Ethylazetidin-2-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reduction reactions. For example, azetidine derivatives can be functionalized via ethylation at the 1-position, followed by hydroxymethylation at the 2-position. Optimization of reaction temperature (e.g., 50–80°C for substitution reactions) and solvent polarity (e.g., THF or DMF) is critical to minimize side products like over-alkylated species . Catalytic hydrogenation or borohydride reduction may stabilize intermediates, as seen in analogous methanol derivatives . Reaction monitoring via TLC or GC-MS ensures progress toward the desired product.

Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : and NMR confirm regioselectivity of ethyl and hydroxymethyl groups. For example, methylene protons adjacent to nitrogen in azetidine rings resonate at δ 2.5–3.5 ppm .

- IR : Hydroxyl stretches (3200–3600 cm) and C-O bonds (1050–1150 cm) validate functional groups .

- Chromatography : HPLC with UV detection (λ = 210–254 nm) quantifies purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data or biological activity reports for this compound?

- Methodological Answer : Contradictions may arise from stereochemical variability or solvent-dependent conformational changes. Strategies include:

- Comparative Analysis : Cross-referencing NMR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .

- Replication Studies : Reproducing synthetic protocols under inert atmospheres to rule out oxidation artifacts .

- Meta-Analysis : Aggregating data from multiple studies (e.g., PubChem, NIST) to identify trends in bioactivity, such as antimicrobial IC values .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solvation effects and thermal stability (e.g., decomposition thresholds >100°C) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes in metabolic pathways) using tools like AutoDock Vina .

- Reactivity Databases : Tools like REAXYS or Pistachio predict plausible side reactions (e.g., ring-opening under acidic conditions) .

Q. What experimental approaches are used to study the metabolic pathways and enzymatic interactions of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify metabolites via LC-MS/MS .

- Isotopic Labeling : -labeled analogs track metabolic fate in cell cultures .

- Enzyme Inhibition Studies : Measure IC values against target enzymes (e.g., oxidoreductases) using fluorometric assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to minimize variability in cell lines (e.g., HepG2 vs. HEK293) .

- Dose-Response Curves : Re-evaluate activity thresholds (e.g., EC) under controlled pH and temperature .

- Open Data Repositories : Share raw spectra and assay data via platforms like Zenodo to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。